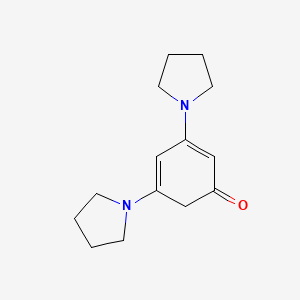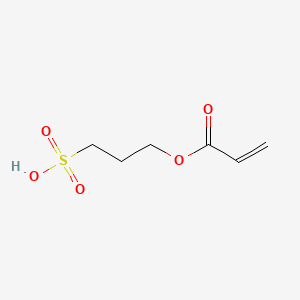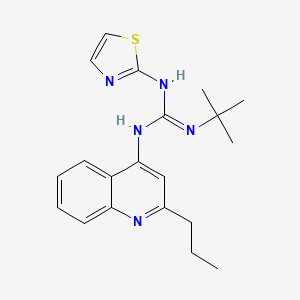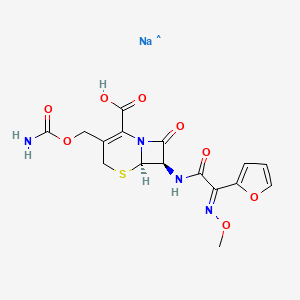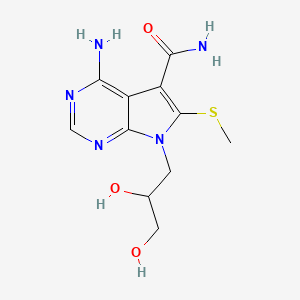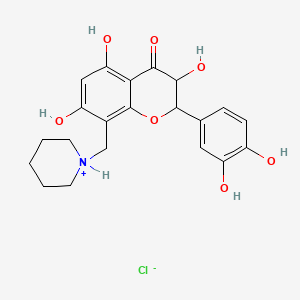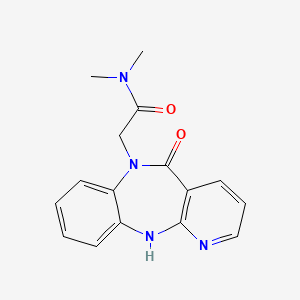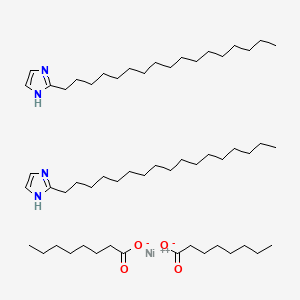
(4-Acetamido-3-aminophenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetamido-3-aminophenyl) acetate is an organic compound with the molecular formula C10H12N2O3. It is a derivative of acetanilide and is characterized by the presence of both acetamido and amino groups attached to a phenyl ring, which is further esterified with acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-3-aminophenyl) acetate typically involves the acetylation of 4-aminoacetanilide. The process begins with the nitration of acetanilide to form 4-nitroacetanilide, which is then reduced to 4-aminoacetanilide. The final step involves the esterification of 4-aminoacetanilide with acetic anhydride under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are typically added in a controlled manner to maintain the desired reaction conditions and optimize yield.
化学反応の分析
Types of Reactions
(4-Acetamido-3-aminophenyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminoacetanilide.
Substitution: Formation of various substituted acetanilide derivatives.
科学的研究の応用
(4-Acetamido-3-aminophenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Acetamido-3-aminophenyl) acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The acetamido and amino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target enzyme .
類似化合物との比較
Similar Compounds
- 4-Acetamido-3-nitrophenyl acetate
- 4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (4-Acetamido-TEMPO)
Uniqueness
(4-Acetamido-3-aminophenyl) acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
特性
CAS番号 |
7474-93-3 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
(4-acetamido-3-aminophenyl) acetate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-10-4-3-8(5-9(10)11)15-7(2)14/h3-5H,11H2,1-2H3,(H,12,13) |
InChIキー |
QGBGOSSOLJEGND-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


